molecular formula C19H20ClNO3S B2686489 N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide CAS No. 573932-66-8

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide

Cat. No.: B2686489
CAS No.: 573932-66-8
M. Wt: 377.88
InChI Key: LDQXPVMTJOHVPR-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide (CAS: 872867-94-2; molecular formula: C₂₂H₂₀ClNO₅S; molecular weight: 445.92 g/mol) is a benzamide derivative featuring a 3-chlorobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 2-methyl substitution on the benzamide core . The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone functionality, which can influence electronic properties and metabolic stability, while the 3-chlorobenzyl substituent may enhance lipophilicity and receptor-binding interactions.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S/c1-14-5-2-3-8-18(14)19(22)21(17-9-10-25(23,24)13-17)12-15-6-4-7-16(20)11-15/h2-8,11,17H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQXPVMTJOHVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is a complex organic compound that belongs to the class of benzamides. Its unique structural features, including a chlorobenzyl moiety and a tetrahydrothiophene ring with a sulfone group, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C21H18ClNO5S
  • Molecular Weight : 431.89 g/mol
  • CAS Number : 578722-29-9

The compound's structure includes:

  • A chlorobenzyl group , which may enhance lipophilicity and facilitate membrane penetration.
  • A tetrahydrothiophene ring with a sulfone functional group (1,1-dioxide), which is often associated with increased biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Many benzamide derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Antimicrobial Properties : The compound's structural characteristics suggest it may possess antimicrobial activity against various pathogens.
  • Insecticidal Effects : Similar compounds have shown efficacy against insect vectors like Aedes aegypti, which are responsible for transmitting diseases such as dengue and Zika virus.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies on related compounds suggest several potential pathways:

  • Enzyme Inhibition : Compounds containing the tetrahydrothiophene moiety may inhibit specific enzymes involved in cellular processes, such as kinases or proteases.
  • Cell Cycle Arrest : Some analogs have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of related compounds:

StudyFindings
Investigated structural analogs of benzamides with anticancer properties; highlighted the importance of substituents in enhancing biological potency.
Evaluated larvicidal activity against Aedes aegypti; emphasized the significance of specific chemical groups in insecticidal efficacy.
Explored the synthesis and evaluation of benzamide derivatives for anticancer activity; demonstrated promising results in vitro against various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating various benzamide derivatives for their anticancer effects, it was found that specific structural modifications significantly enhanced their potency against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of the chlorobenzyl group was noted to improve binding affinity to target proteins involved in tumor growth regulation.

Case Study: Insecticidal Activity

Another study focused on the synthesis of compounds with structural similarities to this compound demonstrated that certain derivatives exhibited effective larvicidal activity against Aedes aegypti. The most effective compounds had LC50 values significantly lower than traditional insecticides, indicating a potential for developing new pest control agents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide exhibit significant antimicrobial properties. The presence of the tetrahydrothiophene moiety is crucial for this activity.

CompoundActivityReference
N-(4-chlorobenzyl)-N-(2-methylthiazol-4-yl)benzamideAnticancer
N-(2-chloroethyl)-N-(5-methylisoxazol-4-yl)benzamideAntimicrobial
N-benzyl-N-(2-thienyl)benzamideKinase inhibition

Anticancer Potential

The compound has shown promise in anticancer studies, particularly against various cancer cell lines. Its structural features allow it to interact with specific cellular targets, potentially inhibiting tumor growth.

Case Study:
A study evaluated the effects of similar compounds on breast cancer cell lines, revealing that modifications in the benzamide structure significantly enhanced cytotoxicity (IC50 values were reported in the low micromolar range) .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may exhibit neuroprotective properties. The ability to cross the blood-brain barrier and interact with neuroreceptors positions this compound as a candidate for treating neurodegenerative diseases.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions: Utilizing appropriate amines and carboxylic acids under controlled conditions.
  • Cyclization Techniques: Forming the tetrahydrothiophene ring through cyclization reactions involving thioketones.

These synthetic approaches require careful optimization of reaction conditions to ensure high yields and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzamide Core

The target compound’s 2-methylbenzamide group distinguishes it from analogs with alternative substitutions:

  • N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide (): Features a 2-ethoxy group instead of 2-methyl and a 2-chlorobenzyl substituent. The ethoxy group may increase steric bulk and alter electronic effects compared to the methyl group.
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide (CAS: 898405-32-8; ): Replaces the 3-chlorobenzyl group with an ethyl group and introduces a nitro substituent on the benzamide.
Table 1: Substituent Comparison
Compound Name Benzamide Substituent N-Substituent 1 N-Substituent 2 Molecular Weight (g/mol)
Target Compound 2-methyl 3-chlorobenzyl 1,1-dioxidotetrahydrothiophen 445.92
N-(2-Chlorobenzyl)-...-2-ethoxybenzamide 2-ethoxy 2-chlorobenzyl 1,1-dioxidotetrahydrothiophen ~450 (estimated)
N-(1,1-dioxidotetrahydro...)-3-nitrobenzamide 3-nitro Ethyl 1,1-dioxidotetrahydrothiophen 337.33

Functional Group Modifications in the Tetrahydrothiophene Moiety

The 1,1-dioxidotetrahydrothiophen-3-yl group is a common feature in several analogs, but its pairing with different N-substituents leads to distinct properties:

  • BH52024 (CAS: 872867-91-9; ): Retains the 1,1-dioxidotetrahydrothiophen-3-yl group but pairs it with a 4-methylbenzyl substituent and a chromene-carboxamide core.
  • 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide (CAS: 898405-25-9; ): Substitutes the benzyl group with ethyl and adds dichloro substitution on the benzamide. The dichloro groups enhance electrophilicity and may increase toxicity.

Q & A

Q. What are the standard protocols for synthesizing N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide?

Methodological Answer: The synthesis typically involves amide bond formation between substituted benzylamine and acyl chloride derivatives. A general procedure includes:

  • Reacting 3-chlorobenzylamine with activated carbonyl intermediates (e.g., 2-methylbenzoyl chloride) in dichloromethane (DCM) under nitrogen.
  • Using triethylamine as a base to neutralize HCl byproducts, with stirring at 20–25°C for extended periods (e.g., 5 days) to ensure completion .
  • Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry .

Q. Which spectroscopic and analytical methods are recommended for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : To confirm proton environments and carbon backbone, particularly for distinguishing chlorobenzyl and tetrahydrothiophene-dioxide moieties .
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF) .
  • X-ray Crystallography : For resolving 3D conformation using programs like SHELXL, which refines structures against high-resolution diffraction data .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

  • Catalyst Screening : Test coupling agents (e.g., HATU, EDCI) to improve amidation efficiency.
  • Solvent Optimization : Replace DCM with polar aprotic solvents (e.g., DMF) to enhance reaction rates .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time from days to hours .
  • Stoichiometry Adjustments : Optimize molar ratios of amine and acyl chloride to minimize side products .

Q. How should researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., MurA inhibition via IC50 determination) with cytotoxicity profiling in cell lines (e.g., HEK293) to distinguish target-specific effects .
  • Structural-Activity Relationship (SAR) Studies : Modify substituents on the benzamide or tetrahydrothiophene-dioxide groups to isolate pharmacophores responsible for activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental bioactivity .

Q. What strategies validate molecular docking models for target engagement?

Methodological Answer:

  • Crystallographic Cross-Validation : Compare docking poses with X-ray structures of target proteins (e.g., MurA enzyme) refined using SHELX .
  • Free Energy Calculations : Apply MM-GBSA or MM-PBSA to assess binding energy correlations with experimental inhibition data .
  • Mutagenesis Studies : Validate predicted binding residues by testing activity against mutant protein variants .

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